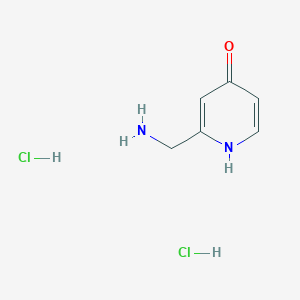
4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl, with the CAS Number 723341-87-5, is a chemical compound with a molecular weight of 306.71 . It is a white to off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3.3ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;;/h10-11H,2-9,12H2,1H3;3*1H . This indicates that the compound contains a cyclohexanamine ring with a methylpiperazinyl group attached to it .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 306.71 . The compound should be stored at room temperature .Scientific Research Applications
Positron Emission Tomography Radiotracers
The utility of σ receptor ligands like PB28, which shares structural similarities with 4-(4-Methyl-1-piperazinyl)cyclohexanamine, in oncology is highlighted through the development of novel analogues designed to possess reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. These modifications aimed to enhance the molecule's properties for better diagnostic applications in cancer research, showing promise in selective targeting and imaging of tumors (Abate et al., 2011).
Antimicrobial Properties
A series of compounds including 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[chloro/1-piperazinyl/4-methyl-1-piperazinyl]quinolines demonstrated antimicrobial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. This research outlines the potential of piperazinyl derivatives, similar to 4-(4-Methyl-1-piperazinyl)cyclohexanamine, in developing new antibacterial and antifungal agents (Patel, Patel, & Chauhan, 2007).
Melanocortin Receptors Ligands
Piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ" were synthesized and characterized. This includes derivatives of 4-substituted piperazine, highlighting the role of these compounds in the exploration of treatments for conditions modulated by melanocortin receptors, such as obesity and metabolic disorders (Mutulis et al., 2004).
Anticancer Activity
Piperazine-2,6-dione derivatives, synthesized through condensation with various amines, showed significant anticancer activity against multiple cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This research demonstrates the potential of compounds structurally related to 4-(4-Methyl-1-piperazinyl)cyclohexanamine in the development of new anticancer agents (Kumar et al., 2013).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;;/h10-11H,2-9,12H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFXTBDHCSILEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461689-22-4 |
Source


|
| Record name | 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2600427.png)


![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)
![3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2600436.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600442.png)
![9-Azabicyclo[6.1.0]nonane](/img/structure/B2600444.png)




![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2600449.png)
